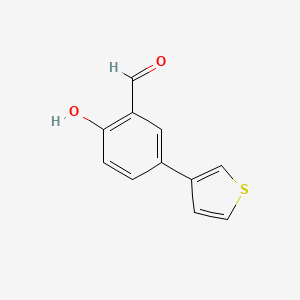

2-Formyl-4-(thiophen-3-YL)phenol

Vue d'ensemble

Description

2-Formyl-4-(thiophen-3-yl)phenol is a benzaldehyde derivative with the molecular formula C11H8O2S and a molecular weight of 204.25 g/mol. This compound is notable for its unique properties and is used in various fields of research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-4-(thiophen-3-yl)phenol can be achieved through various methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions . Another method includes the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters.

Analyse Des Réactions Chimiques

Types of Reactions

2-Formyl-4-(thiophen-3-yl)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

Substitution: The phenolic and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Formyl-4-(thiophen-3-YL)phenol exhibits notable biological activities, making it a candidate for drug development. Research has indicated its potential as:

- Antimicrobial Agent: Studies suggest that derivatives of this compound can inhibit bacterial growth, making it useful in developing new antibiotics.

- Anticancer Properties: Preliminary investigations have shown cytotoxic effects against various cancer cell lines, indicating its potential role in cancer therapeutics .

Fluorescent Probes

The compound's unique electronic properties allow it to function as a fluorescent probe in biochemical assays. Its ability to absorb and emit light can be utilized in:

- Cell Imaging: Tracking cellular processes in live cells.

- Detection of Biomolecules: Identifying specific proteins or nucleic acids through fluorescence resonance energy transfer (FRET).

Materials Science

This compound can be incorporated into polymer matrices to enhance material properties. Applications include:

- Conductive Polymers: The thiophene moiety contributes to electrical conductivity, making it suitable for organic electronics.

- Optoelectronic Devices: Its optical properties can be harnessed in devices like organic light-emitting diodes (OLEDs) and solar cells.

Case Studies

Mécanisme D'action

The mechanism of action of 2-Formyl-4-(thiophen-3-yl)phenol involves its interaction with various molecular targets and pathways. Its effects are primarily mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modulation of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiophene: A five-membered heterocyclic compound containing sulfur.

2-Butylthiophene: Used as a raw material in the synthesis of anticancer agents.

2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.

Uniqueness

2-Formyl-4-(thiophen-3-yl)phenol is unique due to its combination of a benzaldehyde moiety with a thiophene ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Activité Biologique

2-Formyl-4-(thiophen-3-YL)phenol, a compound with the molecular formula C₁₁H₈O₂S, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a phenolic structure with a thiophene moiety, which contributes to its unique chemical properties. The presence of the formyl group and the hydroxyl group enhances its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈O₂S |

| Molecular Weight | 204.25 g/mol |

| CAS Number | 298220-86-7 |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Case Study: Antibacterial Activity

In a comparative study, this compound was tested against standard antibiotics. The results showed that it had comparable or superior activity against Gram-positive and Gram-negative bacteria, particularly Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer).

The proposed mechanism involves the compound's ability to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. It also appears to inhibit key signaling pathways associated with cell proliferation.

Table 2: Summary of Biological Activities

Recent Studies

- Antimicrobial Efficacy : A recent study highlighted that derivatives of this compound exhibited enhanced antimicrobial properties when modified with various substituents, indicating a structure-activity relationship that could guide future drug design.

- Cancer Cell Line Studies : In a series of experiments, this compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, showcasing its potential for targeted cancer therapy.

Pharmacological Inhibition Studies

Pharmacological studies have focused on the inhibition of specific enzymes involved in cancer progression. For instance, the compound was shown to inhibit mPGES-1, an enzyme linked to inflammation and cancer proliferation, at low micromolar concentrations .

Propriétés

IUPAC Name |

2-hydroxy-5-thiophen-3-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2S/c12-6-10-5-8(1-2-11(10)13)9-3-4-14-7-9/h1-7,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUICYUGGZYRQOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC=C2)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602407 | |

| Record name | 2-Hydroxy-5-(thiophen-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298220-86-7 | |

| Record name | 2-Hydroxy-5-(thiophen-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.